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molecular formula C13H14N2 B1331903 Benzyl-pyridin-4-ylmethyl-amine CAS No. 73325-67-4

Benzyl-pyridin-4-ylmethyl-amine

Cat. No. B1331903
M. Wt: 198.26 g/mol
InChI Key: LORNZWHHOVIGHG-UHFFFAOYSA-N
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Patent
US04442286

Procedure details

To the imine from pyridine-4-carboxaldehyde and benzylamine (20 g; 0.1 mole) was added phosphorous acid (8.4 g; 0.1 mole) and the mixture heated at 110°-130° for 11/2 hours. After cooling to 90° water (150 ml) was added. The aqueous solution was basified with NaOH and extracted with benzene (3×100 ml). Evaporation of the solvent gave the N-benzyl(4-pyridyl) methylamine 14.9 g (74%). Nmr measurements, 1H and 13C, confirmed the structural assignment.
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.P(O)(O)O.[OH-].[Na+]>O>[CH2:9]([NH:16][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|

Inputs

Step One
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
8.4 g
Type
reactant
Smiles
P(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 110°-130° for 11/2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene (3×100 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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